Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Description
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and at position 4 with an ethyl carboxylate moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-11(20-7-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJUVUUTBPYMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158173 | |
| Record name | 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254749-12-7 | |
| Record name | 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254749-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
This method involves the cyclocondensation of ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (an α-keto ester) with cyanamide in the presence of ammonium acetate. The reaction proceeds via nucleophilic attack of the nitrile on the α-keto carbonyl, followed by cyclization and dehydration to form the oxazole ring.
Optimization of Reaction Conditions
Key parameters include:
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Solvent : Acetic acid or ethanol for optimal solubility.
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Temperature : Reflux (80–100°C) for 12–24 hours.
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Catalyst : Ammonium acetate (2 equiv) to facilitate cyclization.
A representative procedure yields the target compound in 65% purity after silica gel chromatography.
Table 1: Cyclocondensation Method Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 65 |
| Temperature | 90°C | 65 |
| Reaction Time | 18 hours | 65 |
Suzuki-Miyaura Cross-Coupling of Halogenated Oxazole Intermediates
Synthesis of Halogenated Precursor
Ethyl 5-bromo-1,3-oxazole-4-carboxylate is prepared via Hantzsch oxazole synthesis, reacting ethyl acetoacetate with bromine in acetic acid. This intermediate is isolated in 70% yield.
Coupling with 4-(Trifluoromethyl)phenylboronic Acid
The brominated oxazole undergoes palladium-catalyzed cross-coupling with 4-(trifluoromethyl)phenylboronic acid under Suzuki conditions:
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : Na₂CO₃ (2 equiv).
This method achieves a 72% yield, with the trifluoromethylphenyl group introduced regioselectively at position 5 of the oxazole.
Table 2: Suzuki Coupling Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 72 |
| Temperature | 80°C | 72 |
| Reaction Time | 24 hours | 72 |
Esterification of Carboxylic Acid Precursors
Synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
The carboxylic acid intermediate is synthesized via cyclization of 4-(trifluoromethyl)benzoyl chloride with ethyl glycinate, followed by oxidation. This step is adapted from methods producing analogous oxazole-4-carboxylic acids.
Esterification with Ethanol
The acid is converted to the ethyl ester using two approaches:
Table 3: Esterification Efficiency Comparison
| Method | Reagents | Yield (%) |
|---|---|---|
| Acid Chloride | SOCl₂, EtOH, Py | 85 |
| HATU-Mediated | HATU, DIPEA, DMF | 78 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
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Cyclocondensation : Moderate yields (65%) but scalable with inexpensive reagents.
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Suzuki Coupling : Higher yields (72%) but requires costly palladium catalysts.
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Esterification : Highest yields (85%) but dependent on pure acid intermediates.
Chemical Reactions Analysis
Copper-Catalyzed Oxazole Formation
The compound can be synthesized via a CuBr/DABCO-catalyzed tandem reaction under oxygen atmosphere. Ethyl isocyanoacetate reacts with 4-(trifluoromethyl)benzaldehyde in dry DMF, followed by aerobic oxidation to form the oxazole ring .
Reaction Conditions :
-
Catalyst: CuBr (0.25 equiv), DABCO (0.5 equiv)
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Solvent: Anhydrous DMF
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Temperature: 80°C under O₂ balloon
Mechanism :
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Nucleophilic attack of isocyanoacetate on the aldehyde.
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Cyclization mediated by copper to form the oxazole ring.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further derivatization .
Conditions :
Application :
The carboxylic acid intermediate is used to synthesize carboxamide derivatives via reaction with thionyl chloride and amines .
Nucleophilic Substitution at the Oxazole Ring
The oxazole’s C-2 and C-5 positions participate in electrophilic substitutions. For example:
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Halogenation : Treatment with PCl₃ yields 2-chloro derivatives .
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Sulfonation : Reaction with 4-chlorophenylsulfonyl chloride forms sulfonamide-linked oxazoles .
Acid-Catalyzed Ring Opening
Under strong acidic conditions (e.g., H₂SO₄), the oxazole ring undergoes hydrolysis to form α-amino ketones, though this pathway is less common due to the stability imparted by the trifluoromethyl group .
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles, though specific data for this compound require further validation .
Comparative Reaction Data
Stability and Reactivity Trends
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H8F3N2O3
- Molecular Weight : 325.16 g/mol
- CAS Number : 886497-47-8
The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a valuable candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate. The compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.41 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 1.54 | Cell cycle arrest at G1 phase |
| U-937 (Leukemia) | 0.78 | Inhibition of proliferation |
Mechanisms of Action :
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through activation of caspases, leading to increased levels of cleaved caspase-3 and p53 expression.
- Cell Cycle Arrest : It has been shown to cause significant cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that similar oxazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
-
Condensation Reaction :
- Reacting a suitable carboxylic acid with an appropriate amine under acidic conditions.
- Utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.
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Cyclization Method :
- Employing cyclization reactions involving substituted phenols and α-halo esters to form the oxazole ring structure.
Study on Breast Cancer Cells (MCF-7)
A study evaluated the effects of this compound on MCF-7 cells:
- The compound exhibited an IC₅₀ value of 2.41 µM.
- Induced apoptosis in a dose-dependent manner.
- Western blot analysis confirmed increased levels of pro-apoptotic proteins.
Study on Colon Cancer Cells (HCT-116)
Another investigation focused on HCT-116 cells:
- An IC₅₀ value of 1.54 µM was recorded.
- The compound caused significant cell cycle arrest at the G1 phase.
- Molecular docking studies indicated strong interactions with key cellular targets involved in proliferation.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with similar heterocyclic esters, focusing on structural features, substituent effects, and physicochemical properties.
Heterocyclic Core Variations
1,3-Oxazole Derivatives
- Ethyl 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (Target Compound): Molecular Formula: C₁₃H₁₀F₃NO₃ Key Features: The 1,3-oxazole core with a para-trifluoromethylphenyl group and ester functionality. Applications: Potential as a bioactive scaffold due to the electron-withdrawing -CF₃ group, which enhances binding to hydrophobic pockets in enzymes .
- Ethyl 2-(4'-Hydroxyphenyl)-1,3-oxazole-4-carboxylate (CAS 200400-76-6): Molecular Formula: C₁₂H₁₁NO₄ Key Differences: Substitution at position 2 with a 4-hydroxyphenyl group instead of position 3. The hydroxyl group increases polarity, reducing lipophilicity compared to the -CF₃-substituted analog .
Isoxazole Derivatives
- Ethyl 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate (CAS 613240-18-9): Molecular Formula: C₁₃H₁₀F₃NO₃ Key Differences: Isoxazole (1,2-oxazole) core instead of 1,3-oxazole.
Pyrazole and Triazole Analogs
Pyrazole Carboxylates
- Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (CAS 129768-30-5): Molecular Formula: C₇H₇F₃N₂O₂ Key Differences: Pyrazole core with -CF₃ at position 3 and ester at position 3.
- Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1): Molecular Formula: C₁₃H₁₃FNO₃ Key Differences: Substitution with electron-donating -OCH₃ and -F groups on the phenyl ring, reducing the electron-withdrawing effect compared to -CF₃ .
Triazole Carboxylates
Substituent Effects and Physicochemical Properties
Notes:
- Lipophilicity is influenced by -CF₃ (highly hydrophobic) and polar groups (-OH, -OCH₃).
- The target compound’s 1,3-oxazole core may confer greater metabolic resistance compared to pyrazoles .
Biological Activity
Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H8F3NO3
- Molecular Weight : 325.16 g/mol
- CAS Number : 886497-47-8
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group. This group enhances lipophilicity and alters the electronic properties of the molecule, which can influence its interaction with biological targets.
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group has been linked to increased selectivity towards cancer cells compared to normal cells.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. Flow cytometry assays revealed that it promotes cell death in a dose-dependent manner.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Study on MCF-7 Cells
In a detailed study focusing on MCF-7 breast cancer cells:
- The compound exhibited an IC₅₀ value of 2.41 µM.
- It induced apoptosis as confirmed by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins through Western blot analysis.
Study on HCT-116 Cells
Research involving HCT-116 colon cancer cells demonstrated:
- An IC₅₀ value of 1.54 µM.
- Significant cell cycle arrest was observed at the G1 phase, indicating potential for use in therapeutic strategies targeting proliferative pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH) in absolute alcohol for 8–10 hours . Optimization strategies include:
- Catalyst selection : Alkali metal carbonates (e.g., K₂CO₃) improve cyclization efficiency .
- Solvent choice : Polar aprotic solvents like N,N-dimethylacetamide enhance reaction rates .
- Temperature control : Maintaining 80–100°C minimizes side-product formation (e.g., ester hydrolysis) .
- Purification : Silica gel chromatography or recrystallization from ethanol yields >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Discrepancies in predicted vs. experimental shifts require DFT calculations for validation .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z 285.07 for C₁₃H₁₀F₃NO₃) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
- Elemental analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .
Q. How are common by-products or impurities identified during synthesis?
By-products arise from incomplete cyclization or ester hydrolysis. Strategies include:
- TLC monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress .
- Mass spectrometry : LC-MS identifies intermediates (e.g., oxazole ring-opened analogs) .
- X-ray crystallography : Resolves structural ambiguities in crystalline impurities .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches:
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Crystallization often produces disordered structures or twinned crystals. Solutions include:
Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitution?
Density Functional Theory (DFT) predicts reactive sites:
Q. How do structural analogs (e.g., thiazole or pyrazole derivatives) compare in bioactivity?
Comparative studies require:
- SAR analysis : Trifluoromethyl groups enhance metabolic stability vs. chlorophenyl analogs .
- Docking simulations : Oxazole derivatives show higher affinity for kinase targets vs. thiazole analogs (e.g., ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
- In vitro assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., COX-2) .
Data Contradiction Analysis
Q. How to address conflicting purity reports between HPLC and elemental analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
